1D-myo-inositol 4-phosphate(2-) is a dianionic form of 1D-myo-inositol 4-phosphate, a member of the inositol phosphate family, which are vital signaling molecules in various biological processes. Inositol phosphates play significant roles in cellular signaling, particularly in the regulation of calcium levels and the activation of specific kinases. This compound specifically serves as a human metabolite and is classified as an inositol phosphate oxoanion, indicating its role in metabolic pathways related to inositol phosphates .
1D-myo-inositol 4-phosphate(2-) is derived from myo-inositol, a naturally occurring carbohydrate that is found in various foods and is also synthesized within the human body. It is classified under organic compounds, specifically as an inositol phosphate. This classification highlights its structural characteristics and functional roles in cellular metabolism and signaling pathways .
Methods and Technical Details
The synthesis of 1D-myo-inositol 4-phosphate(2-) can be achieved through several chemical methods. One common approach involves the phosphorylation of myo-inositol at the 4-position using various phosphorylating agents. For instance, literature indicates that intermediates for synthesizing various inositol phosphates, including 1D-myo-inositol 4-phosphate, can be produced through specific phosphorylation reactions .
Key steps typically include:
Structure and Data
The molecular formula for 1D-myo-inositol 4-phosphate(2-) is C6H13O9P, with a molar mass of approximately 258.11 g/mol. The compound features a cyclohexane ring with multiple hydroxyl groups and a phosphate group attached at the fourth carbon position. The structural representation can be described using the following identifiers:
This structure allows for interactions with various enzymes and receptors involved in cellular signaling.
Reactions and Technical Details
1D-myo-inositol 4-phosphate(2-) participates in several biochemical reactions:
These reactions are crucial for regulating cellular functions such as signal transduction pathways associated with calcium release and other second messenger systems .
Process and Data
The mechanism of action for 1D-myo-inositol 4-phosphate(2-) primarily involves its role as a signaling molecule within cells. Upon binding to specific receptors or interacting with proteins such as phosphoinositide-specific phospholipase C, it facilitates the release of intracellular calcium ions from the endoplasmic reticulum. This calcium release triggers various downstream signaling pathways that regulate numerous physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation .
Physical and Chemical Properties
1D-myo-inositol 4-phosphate(2-) exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems, particularly its solubility which facilitates its role as a signaling molecule .
Scientific Uses
1D-myo-inositol 4-phosphate(2-) has several applications in scientific research:
These applications underscore its importance in both basic research and potential therapeutic developments .
1D-myo-inositol 4-phosphate (Ins(4)P) occupies a critical position within the intricate phosphorylation cascade of myo-inositol derivatives. This molecule is an intermediate isomer generated during sequential phosphorylation reactions that transform lower inositol phosphates into higher analogs like InsP5 and InsP6 [4] [9]. The phosphorylation cascade is governed by conserved kinases including inositol polyphosphate multikinase (IPMK) and inositol 1,3,4-triphosphate 5/6-kinase (ITPK1), which exhibit promiscuous substrate specificities [4]. Notably, Ins(4)P serves as a metabolic branch point: it can be further phosphorylated to Ins(1,4)P2 or Ins(3,4)P2, or dephosphorylated to recycle free myo-inositol [4] [9]. This positions it at the convergence of two fundamental pathways:
Table 1: Key Enzymes in Ins(4)P Metabolism
Enzyme | Reaction Catalyzed | Pathway Branch |
---|---|---|
IPMK | Phosphorylation of Ins(4)P to Ins(1,4)P₂ | Phosphorylation Cascade |
ITPK1 | Isomerization of Ins(3,4)P₂ to Ins(1,3,4)P₃ | Isomer Diversification |
IMPase | Dephosphorylation of Ins(4)P to myo-inositol | Inositol Recycling |
A primary route for Ins(4)P generation occurs through phospholipase-mediated hydrolysis of phosphatidylinositol 4-phosphate (PI4P). Specific phosphoinositide phosphatases (e.g., synaptojanin 1/2, INPP5 family members) catalyze the dephosphorylation of PIP2 to yield PI4P, which can subsequently be hydrolyzed by phospholipase C (PLC) isoforms [5] [8] [9]:enzyme reactionPI4P → 1D-*myo*-inositol 4-phosphate(2-) + Diacylglycerol (DAG)
This reaction is compartmentalized within distinct subcellular locales including the plasma membrane, endoplasmic reticulum, and Golgi apparatus, where PI4P serves structural and signaling functions [4] [7]. The enzymatic activity is tightly regulated by receptor tyrosine kinases and G-protein coupled receptors (GPCRs), which activate PLC isoforms (PLCβ, PLCγ) upon extracellular stimulus detection [8] [9]. Consequently, Ins(4)P production is transient and spatially restricted, contributing to its role as a localized signaling intermediate rather than a long-lived metabolic pool [4] [8].
Table 2: Phospholipase-Generated Inositol Phosphates
Precursor Lipid | Enzyme Class | Products | Signaling Role |
---|---|---|---|
PI4P | PLC (Isoform-specific) | Ins(4)P + DAG | Membrane Dynamics |
PIP₂ | PLCβ/γ/δ | Ins(1,4,5)P₃ + DAG | Calcium Mobilization |
PIP₃ | SH2-domain PLCs | Ins(1,3,4,5)P₄ + DAG | Akt Pathway Modulation |
Advanced analytical techniques like capillary electrophoresis electrospray ionization mass spectrometry (CE-ESI-MS) have enabled precise tracking of Ins(4)P within complex metabolic networks [2]. Utilizing stable isotope labeling (SIL) with [¹³C₆]-myo-inositol or [¹³C₆]-D-glucose, researchers can distinguish between:
Studies reveal compartmentalized metabolic flux where Ins(4)P derived from endogenous glucose conversion accumulates preferentially in cytosolic and nuclear pools, while receptor-generated Ins(4)P originates primarily from plasma membrane lipids [4] [9]. Quantitative analyses in knockout cell lines demonstrate that ITPK1 deletion severely disrupts Ins(4)P flux toward higher inositol phosphates (InsP5/InsP6), confirming its non-redundant role in this pathway [4]. Furthermore, metabolic perturbations like phosphate starvation significantly increase flux through the glucose-dependent pathway, highlighting adaptive rerouting of inositol phosphate synthesis under stress conditions [4] [6].
Table 3: Analytical Methods for Ins(4)P Quantification
Method | Sensitivity | Isomer Resolution | Key Application |
---|---|---|---|
CE-ESI-MS | 150-500 nM | High | Simultaneous InsP/PP-InsP quantitation |
SAX-HPLC | ~1 µM | Moderate | Radiolabeled inositol phosphate separation |
HILIC-MS/MS | ~200 nM | Low | High-throughput screening |
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